2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline
Description
Properties
IUPAC Name |
2-chloro-5-(4-methylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHORSCVYNQWSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline typically involves the reaction of 2-chloroaniline with 4-methylpiperazine in the presence of a sulfonylating agent. One common method includes the use of sulfonium salts for the cyclization of 1,2-diamine derivatives . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 2-position undergoes nucleophilic substitution under mild alkaline conditions. Key reactions include:
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Target compound | Ethylamine / K₂CO₃ / DMF, 80°C | 2-Ethylamino-5-[(4-methylpiperazinyl)sulfonyl]-aniline | 78% |
| Target compound | Sodium methoxide / MeOH, reflux | 2-Methoxy-5-[(4-methylpiperazinyl)sulfonyl]-aniline | 85% |
| Target compound | Thiophenol / Et₃N, CH₂Cl₂, RT | 2-Phenylthio-5-[(4-methylpiperazinyl)sulfonyl]-aniline | 69% |
These reactions demonstrate regioselectivity at the chloro position, with yields dependent on the nucleophile's strength and reaction temperature.
Sulfonamide Hydrolysis
The sulfonamide bridge can be hydrolyzed under acidic or strongly basic conditions:
| Conditions | Reagents | Major Product | Notes |
|---|---|---|---|
| Concentrated HCl (6M), 110°C | H₂O | 5-Amino-2-chlorobenzenesulfonic acid | Piperazine ring cleavage |
| NaOH (10%), 120°C, 8 hrs | Ethanol/water (1:1) | 2-Chloro-5-sulfonylaniline derivative | Partial decomposition |
Hydrolysis pathways are critical for modifying the sulfonyl group while retaining the aniline core.
Piperazine Ring Functionalization
The 4-methylpiperazinyl group participates in alkylation and acylation reactions:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate / DIPEA, DCM | N-Ethoxycarbonylmethyl-piperazinyl derivative | Improved water solubility |
| Acylation | Acetyl chloride / Pyridine | N-Acetyl-piperazinyl sulfonamide | Enhanced metabolic stability |
These modifications enable tuning of the compound's physicochemical properties for pharmaceutical applications.
Coupling Reactions
The aniline moiety facilitates palladium-catalyzed cross-coupling:
| Coupling Type | Conditions | Product | Catalytic System |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 2-Aryl-5-[(4-methylpiperazinyl)sulfonyl]-aniline | 5 mol% Pd, 80°C |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated derivatives | 12–18 hr, 100°C |
Coupling reactions expand structural diversity, particularly for creating biaryl systems.
Oxidation and Reduction
Controlled redox reactions modify specific functional groups:
| Process | Reagents | Product | Selectivity |
|---|---|---|---|
| Sulfonyl Group Oxidation | mCPBA / CHCl₃, 0°C | Sulfone derivative | 92% conversion |
| Nitro Group Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 2-Chloro-5-[(4-methylpiperazinyl)sulfonyl]-benzeneamine | Quantitative yield |
Oxidation with mCPBA selectively targets the sulfonyl group without affecting the piperazine ring.
Complexation Reactions
The piperazine nitrogen atoms coordinate with metal ions:
These complexes show potential catalytic activity in oxidation reactions .
Key Mechanistic Insights:
-
Steric Effects : The 4-methyl group on piperazine slows N-alkylation compared to unsubstituted piperazine.
-
Electronic Effects : The electron-withdrawing sulfonyl group activates the chloro position for nucleophilic substitution.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by stabilizing transition states.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline typically involves:
- Starting Materials : The reaction generally begins with 2-chloroaniline and 4-methylpiperazine.
- Reagents : A sulfonylating agent is used to introduce the sulfonyl group.
- Conditions : The reaction can be conducted under various conditions, including the use of bases like sodium hydroxide or potassium carbonate.
The compound undergoes several types of reactions, including:
- Substitution Reactions : The chloro group can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : It can be oxidized to form sulfoxides or sulfones and reduced to yield corresponding amines.
- Coupling Reactions : It participates in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Medicinal Chemistry
This compound serves as a crucial intermediate in the development of pharmaceuticals. Its structure allows for modifications that enhance biological activity. Notably, it has been studied for its potential antidepressant properties due to its interaction with serotonin receptors.
Biological Studies
The compound is utilized in enzyme inhibition studies and protein-ligand interaction assays. The sulfonyl group is particularly effective in forming strong interactions with amino acid residues in enzyme active sites, which can lead to significant modulation of enzyme activity .
Organic Synthesis
In organic chemistry, this compound acts as a versatile reagent for synthesizing more complex organic molecules. It is employed in various organic transformations due to its unique functional groups that allow for diverse chemical modifications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Similar Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| 2-Chloro-5-(4-methylpiperazin-1-yl)sulfonylaniline | Similar structure with minor variations in functional groups | Used in similar biological assays and as intermediates in drug synthesis |
| Piperazine Derivatives (e.g., Trimetazidine) | Contain piperazine rings with varying substituents | Exhibit diverse biological activities including cardiovascular effects |
Uniqueness
The unique combination of the chloro group, sulfonyl group, and piperazine ring in this compound allows for distinct chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications .
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline
- Structure : Replaces the 4-methylpiperazine with a 3-methylpiperidine ring.
- Impact : Piperidine lacks the secondary amine of piperazine, reducing basicity and hydrogen-bonding capacity. This may lower solubility in polar solvents.
- Properties: Molecular weight = 288.79 g/mol; C12H17ClN2O2S.
2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-aniline
- Structure : Features a 2-methylpiperidine group.
- Impact : Steric hindrance from the 2-methyl group may reduce binding affinity in target proteins compared to the 4-methylpiperazine derivative.
- CAS : 1036470-64-0 .
Analogues with Substituent Variations on the Aromatic Ring
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- Structure : Replaces the chloro group with a methoxy (-OCH3) group.
- Impact : Methoxy’s electron-donating nature increases ring reactivity for electrophilic substitution. Enhanced solubility in chloroform and DMSO compared to the chloro analogue .
- Properties : Molecular weight = 285.36 g/mol; C12H19N3O3S .
2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline
- Structure : Replaces sulfonyl (-SO2-) with carbonyl (-CO-).
- May exhibit different pharmacokinetic profiles due to altered hydrogen-bonding.
- Formula : C12H16ClN3O .
Analogues with Complex Modifications
4-(4-(3-(2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline
- Structure : Incorporates a fluorinated biphenyl-pyrrole-piperazine-aniline framework.
- Impact : Increased molecular complexity (MW = 581.14 g/mol) likely enhances target specificity but reduces synthetic accessibility.
- Application: Potential use in specialized receptor modulation .
Comparative Data Table
Key Research Findings
Synthetic Accessibility : Sulfonylated derivatives (e.g., target compound) are synthesized via established sulfonylation protocols, while carbonyl analogues require alternative reagents like carbonyldiimidazole .
Solubility Trends : Methoxy-substituted derivatives exhibit better solubility in organic solvents than chloro analogues, attributed to reduced steric hindrance and electronic effects .
Commercial Viability : Piperidine-based analogues (e.g., 3-methylpiperidinyl derivative) are often discontinued, possibly due to lower demand or synthetic complexity .
Biological Activity
2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline, with the molecular formula and a molecular weight of 289.78 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroaniline with 4-methylpiperazine in the presence of a sulfonylating agent. Common methods include:
- Substitution Reactions : The chloro group can be substituted with various nucleophiles under suitable conditions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines.
- Coupling Reactions : It can participate in Suzuki–Miyaura coupling reactions for forming carbon-carbon bonds.
Anticancer Activity
Research has indicated that compounds related to this compound exhibit notable anticancer properties. A study evaluated several derivatives and found that certain compounds demonstrated significant antimitotic activity against various cancer cell lines, including:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MOLT-4 (Leukemia) | <0.01 | 13.3 |
| SW-620 (Colon Cancer) | 1.57 | 32.3 |
| SF-539 (CNS Cancer) | 2.80 | 80.8 |
| SK-MEL-5 (Melanoma) | <0.01 | 13.3 |
| MCF-7 (Breast Cancer) | Not specified | Not specified |
These findings suggest that the compound has a wide therapeutic range with low toxicity towards normal human blood lymphocytes .
The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes or receptors. The sulfonyl group facilitates strong interactions with amino acid residues at the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring enhances binding affinity and specificity towards these targets .
Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives known for their pharmacological potential:
| Compound | Biological Activity |
|---|---|
| Trimetazidine | Cardioprotective |
| Ranolazine | Antianginal |
| Aripiprazole | Antipsychotic |
These compounds share structural features that contribute to their diverse biological activities, particularly in enzyme inhibition and receptor modulation .
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds:
- Antibacterial Activity : Compounds bearing piperazine moieties have demonstrated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Research indicates that these compounds exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting potential therapeutic applications in treating conditions associated with these enzymes .
- Pharmacological Profiles : The pharmacological behavior of sulfonamides, including those related to this compound, has been linked to multiple therapeutic uses such as antibacterial action, enzyme inhibition, and cancer chemotherapy .
Q & A
Basic: What are the common synthetic routes for preparing 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving sulfonylation and condensation reactions. A key approach involves the Curtius rearrangement of 2-chloro-(5-thiomethyl)-benzoic acid using n-butyllithium and methyl iodide in THF to generate intermediates, followed by condensation with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF/THF at 80°C) . Alternative methods include direct sulfonylation of 2-chloro-5-aminobenzenesulfonyl chloride with 4-methylpiperazine in polar aprotic solvents .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer:
Optimization involves solvent selection, temperature control, and catalyst screening. For example, replacing toluene (140°C, 8 h) with chlorobenzene (165°C, 6 h) in condensation steps improves reaction efficiency by reducing side-product formation . Additionally, using KI as a catalyst in alkylation steps enhances nucleophilic substitution rates . DOE (Design of Experiments) approaches can systematically evaluate variables like molar ratios and reaction times to maximize yield .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl and piperazinyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.06) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How to resolve spectral discrepancies in novel derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from tautomerism or impurities. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton-carbon correlations . For MS anomalies, isotopic pattern analysis and tandem MS (MS/MS) differentiate isobaric species. In cases of hygroscopic degradation (common in hydrochloride salts), Karl Fischer titration ensures water content does not skew results .
Basic: What are its applications in medicinal chemistry?
Methodological Answer:
The compound serves as a precursor for NMDA receptor ligands, particularly in synthesizing guanidine derivatives. Its sulfonyl-piperazinyl-aniline scaffold facilitates binding to receptor subunits, making it valuable in neuropharmacology studies .
Advanced: How do structural modifications affect NMDA receptor binding?
Methodological Answer:
Modifying the sulfonyl group to methylthio (e.g., 2-chloro-5-(methylthio)aniline) alters electron density, impacting receptor affinity. Computational docking studies (e.g., AutoDock Vina) reveal that bulkier substituents on the piperazinyl ring reduce steric hindrance, improving binding to the GluN2B subunit .
Basic: What purification methods are effective?
Methodological Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
- Recrystallization : Use ethanol/water mixtures for hydrochloride salts .
Advanced: How to address co-elution in HPLC purification?
Methodological Answer:
Adjust mobile phase pH (e.g., ammonium acetate buffer at pH 4.5) to enhance polar by-product separation. Employ HILIC (Hydrophilic Interaction Chromatography) columns for polar derivatives .
Basic: What structural analogs are research-relevant?
Methodological Answer:
Key analogs include:
- 4-(4-Methylpiperazinyl)aniline : Lacks sulfonyl group, used in dye synthesis .
- 5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline : Fluorinated variant with enhanced metabolic stability .
Advanced: How do structural variations impact pharmacokinetics?
Methodological Answer:
Piperazinyl N-methylation reduces hepatic clearance by inhibiting CYP3A4 metabolism. Sulfonyl-to-sulfone oxidation (e.g., replacing -SO₂- with -SO-) increases plasma half-life but reduces blood-brain barrier penetration .
Basic: What safety precautions are required?
Methodological Answer:
- Use fume hoods to avoid inhalation of hydrochloride salt dust .
- Nitrile gloves and lab coats prevent dermal exposure due to potential irritancy .
Advanced: What are toxicological profiles of synthesis by-products?
Methodological Answer:
By-products like 2-chloro-5-(methylthio)aniline may exhibit hepatotoxicity. Ames testing and micronucleus assays are recommended to assess mutagenicity. LC-MS/MS quantifies trace impurities in final products .
Basic: How does the chloro substituent influence reactivity?
Methodological Answer:
The chloro group directs electrophilic substitution to the para position of the aniline ring, facilitating regioselective sulfonylation .
Advanced: Can DFT predict electrophilic attack sites?
Methodological Answer:
Yes. DFT calculations (e.g., B3LYP/6-31G*) map electron density, identifying C-3 and C-5 as high-probability sites for electrophilic substitution in derivatives .
Basic: What solvents stabilize this compound during storage?
Methodological Answer:
Store hydrochloride salts in desiccators with silica gel. Anhydrous DMSO or DMF prevents hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
